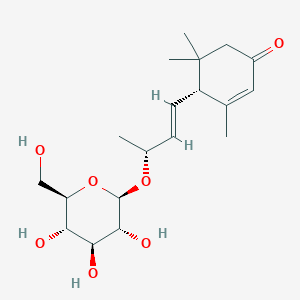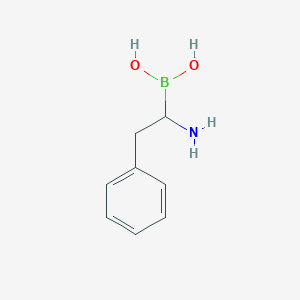
(6R,9R)-3-Oxo-alpha-ionol glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,9R)-3-Oxo-alpha-ionol glucoside is a naturally occurring compound found in various plants. It is a glucoside derivative of 3-oxo-alpha-ionol, which is a type of ionone. Ionones are a group of compounds known for their pleasant aroma and are commonly used in the fragrance industry. The glucoside form of 3-oxo-alpha-ionol is of particular interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9R)-3-Oxo-alpha-ionol glucoside typically involves the glycosylation of 3-oxo-alpha-ionol. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. In chemical synthesis, the glycosyl donor and acceptor are reacted under acidic or basic conditions to form the glucoside bond. Enzymatic glycosylation, on the other hand, uses glycosyltransferases to catalyze the transfer of a sugar moiety to the aglycone (3-oxo-alpha-ionol).
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of microorganisms are engineered to produce the desired glucoside through metabolic pathways. This method is advantageous due to its scalability and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(6R,9R)-3-Oxo-alpha-ionol glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The glucoside moiety can be substituted with other sugar units or functional groups through glycosylation or transglycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or aldehydes, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
(6R,9R)-3-Oxo-alpha-ionol glucoside has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its use as a drug delivery agent.
Industry: In the fragrance industry, this compound is used for its aromatic properties. It is also explored for its potential use in food and beverage industries as a flavoring agent.
Mecanismo De Acción
The mechanism of action of (6R,9R)-3-Oxo-alpha-ionol glucoside involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through its antioxidant and anti-inflammatory activities. It may interact with enzymes and receptors involved in oxidative stress and inflammatory responses, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-alpha-ionol: The aglycone form of (6R,9R)-3-Oxo-alpha-ionol glucoside, known for its aromatic properties.
Beta-ionone: Another ionone derivative with similar aromatic characteristics.
Alpha-ionone: A structural isomer of beta-ionone with distinct aromatic properties.
Uniqueness
This compound is unique due to its glucoside moiety, which enhances its solubility and stability compared to its aglycone form. This modification also influences its biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
77699-19-5 |
|---|---|
Fórmula molecular |
C19H30O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1 |
Clave InChI |
SZOPSAFLRCYJCX-ITEOXOHJSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)

![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)

![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)

